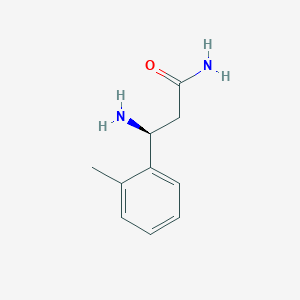![molecular formula C8H10N2S B13064154 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine](/img/structure/B13064154.png)
2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine: is a heterocyclic compound with a fused pyridine and thiazepine ring system. Its chemical structure consists of a six-membered thiazepine ring fused to a five-membered pyridine ring. The compound exhibits interesting properties due to its unique ring structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine. One common approach involves the reaction of appropriate precursors, such as thiazepine derivatives or pyridine derivatives, under specific conditions. For example, the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate leads to the formation of an intermediate, which subsequently reacts with α-haloketones to yield the desired compound .
Industrial Production Methods:: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound. Microwave-assisted synthesis has been investigated as a rapid and effective method for obtaining this compound .
Chemical Reactions Analysis
Reactivity:: 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases.
Major Products:: The specific products formed depend on the reaction conditions. For instance, benzoylation of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones leads to the formation of dibenzoate derivatives .
Scientific Research Applications
Chemistry:: Researchers study the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique ring system makes it an intriguing target for further investigation.
Biology and Medicine:: Although limited, studies have explored the biological activity of 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine. Its potential as a pharmacophore or scaffold for drug development warrants further exploration.
Industry:: Applications in industry remain speculative, but the compound’s structural features may find utility in materials science or catalysis.
Mechanism of Action
The exact mechanism by which 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine exerts its effects remains an area of active research. Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
While there are no direct analogs, researchers often compare this compound with related heterocycles, such as pyridines, thiazepines, and oxazepines. Its unique fusion of pyridine and thiazepine rings sets it apart from other compounds in this class.
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyrido[3,2-f][1,4]thiazepine |
InChI |
InChI=1S/C8H10N2S/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2 |
InChI Key |
BAIRYWPDDHELEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(CN1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13064105.png)
![2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13064110.png)







![Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13064159.png)


